molecular formula C16H16N6O2 B2820897 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904141-11-2

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2820897
CAS RN: 1904141-11-2
M. Wt: 324.344
InChI Key: JOZCFSRCVCCQAT-UHFFFAOYSA-N
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Description

The compound “N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and a morpholine ring . Benzimidazole is a type of organic compound that’s a heterocyclic aromatic compound. It’s a 5-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole compounds are generally synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a pyrimidine ring suggests a possible route via condensation of a suitable diamine with a dicarbonyl compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and morpholine rings. Benzimidazoles are known to exhibit a broad range of chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide derivatives have shown potential in antimicrobial applications. A study by Devarasetty et al. (2019) on benzamide derivatives of this compound revealed significant in vitro antimicrobial activity against various bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the specified compound, have been studied for their role in corrosion inhibition. Yadav et al. (2016) found that these derivatives can significantly inhibit the corrosion of N80 steel in hydrochloric acid, indicating their potential use in industrial applications to protect metals from corrosion (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Anti-hyperglycemic Evaluation

Compounds derived from this chemical structure have been evaluated for their potential anti-hyperglycemic effects. Moustafa et al. (2021) synthesized carboximidamides linked to the pyrimidine moiety and found them effective in reducing blood glucose levels and alleviating pathological effects in diabetes-induced conditions (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).

Antitumor Activity

This compound has shown promise in antitumor applications. Matsuno et al. (2000) reported that triamino-substituted 1,3,5-triazine and pyrimidine derivatives, including benzimidazolyl and morpholino groups, exhibited significant antitumor activity against various human cancer cell lines (Matsuno, Karo, Sasahara, Watanabe, Inaba, Takahashi, Yaguchi, Yoshioka, Sakato, & Kawashima, 2000).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the structural modifications of imidazo[1,2-a]pyrimidine derivatives, closely related to the target compound, have been studied for medicinal applications. Linton et al. (2011) focused on reducing metabolism mediated by aldehyde oxidase in androgen receptor antagonists, highlighting the importance of structural alterations for pharmaceutical efficacy (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Future Directions

The future directions for research into this compound would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzimidazole derivatives , it could be of interest in the development of new drugs.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZCFSRCVCCQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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